molecular formula C6H10N4 B3283672 Pyrazine-2,3-diyldimethanamine CAS No. 771573-48-9

Pyrazine-2,3-diyldimethanamine

Cat. No.: B3283672
CAS No.: 771573-48-9
M. Wt: 138.17 g/mol
InChI Key: FTTWVEGNDHOQMZ-UHFFFAOYSA-N
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Description

Pyrazine-2,3-diyldimethanamine is a heterocyclic organic compound with the molecular formula C6H10N4 It features a pyrazine ring substituted with two methanamine groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,3-diyldimethanamine typically involves the reaction of pyrazine derivatives with appropriate amine sources. One common method includes the reaction of pyrazine-2,3-dicarboxylic acid with ammonia or primary amines under high-temperature conditions to yield the desired diamine compound .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of pyrazine derivatives in the presence of metal catalysts such as palladium or platinum. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,3-diyldimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrazine-2,3-diyldimethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazine-2,3-diyldimethanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it can inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • Pyrazine-2,3-dicarboxylic acid
  • Pyrazine-2,3-diyldimethanol
  • Pyrazine-2,3-dicarboxamide

Comparison: Pyrazine-2,3-diyldimethanamine is unique due to its dual methanamine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while pyrazine-2,3-dicarboxylic acid is primarily used in oxidation reactions, this compound is more versatile in undergoing both oxidation and reduction reactions .

Properties

IUPAC Name

[3-(aminomethyl)pyrazin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTWVEGNDHOQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311914
Record name 2,3-Pyrazinedimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771573-48-9
Record name 2,3-Pyrazinedimethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771573-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pyrazinedimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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